5-bromo-5H-pyrimidin-2-one
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Overview
Description
5-bromo-5H-pyrimidin-2-one: is a heterocyclic compound that features a bromine atom at the 5th position of the pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-5H-pyrimidin-2-one typically involves the bromination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-5H-pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 5H-pyrimidin-2-one derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted pyrimidin-2-one derivatives depending on the nucleophile used.
Cross-Coupling Products: Aryl or vinyl-substituted pyrimidin-2-one derivatives.
Reduction Products: Reduced forms of pyrimidin-2-one.
Scientific Research Applications
Chemistry: 5-bromo-5H-pyrimidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. It is used in the design of novel drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-bromo-5H-pyrimidin-2-one and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The compound can also participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- 5-chloro-5H-pyrimidin-2-one
- 5-fluoro-5H-pyrimidin-2-one
- 5-iodo-5H-pyrimidin-2-one
- 5-methyl-5H-pyrimidin-2-one
Comparison: 5-bromo-5H-pyrimidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis . The methyl analog, on the other hand, lacks the halogen reactivity but offers increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C4H3BrN2O |
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Molecular Weight |
174.98 g/mol |
IUPAC Name |
5-bromo-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-3H |
InChI Key |
CCCBPVCWEYDGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1Br |
Origin of Product |
United States |
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